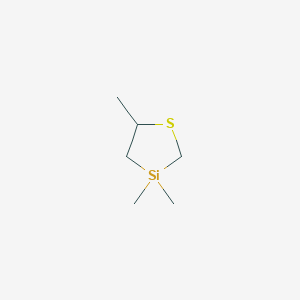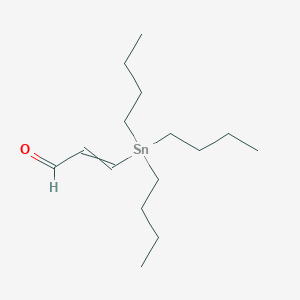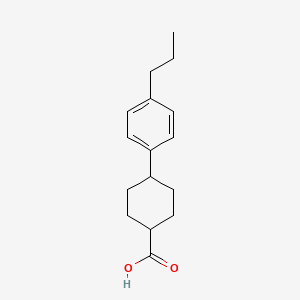![molecular formula C12H16F2S2 B14427734 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene CAS No. 85180-86-5](/img/structure/B14427734.png)
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of two fluorine atoms and two propan-2-ylsulfanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene typically involves the introduction of fluorine atoms and propan-2-ylsulfanyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The propan-2-ylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to introduce the desired functional groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The propan-2-ylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Applications De Recherche Scientifique
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and propan-2-ylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only fluorine atoms attached to the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains methoxy groups instead of propan-2-ylsulfanyl groups.
1,4-Difluoro-2,5-dimethylbenzene: Contains methyl groups instead of propan-2-ylsulfanyl groups.
Uniqueness
1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene is unique due to the presence of both fluorine atoms and propan-2-ylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
85180-86-5 |
|---|---|
Formule moléculaire |
C12H16F2S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1,4-difluoro-2,5-bis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C12H16F2S2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,1-4H3 |
Clé InChI |
QBLRYZYDXDFHAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC(=C(C=C1F)SC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


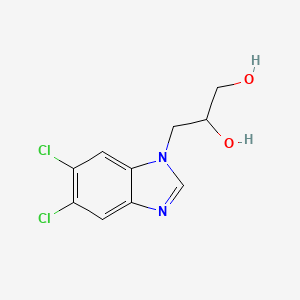
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)

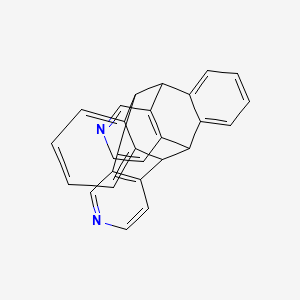
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
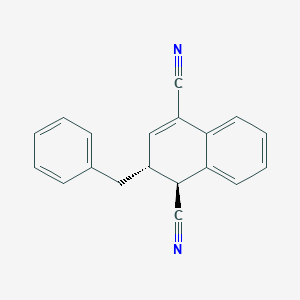
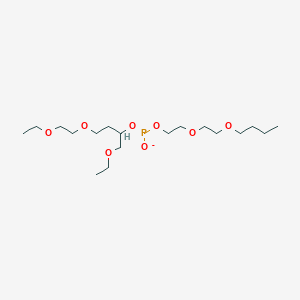
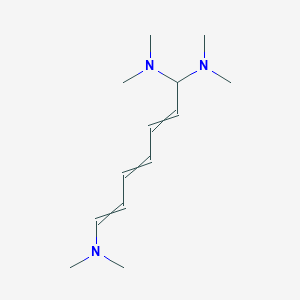
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
